Mequitazine
Description
Mequitazine (C₂₀H₂₂N₂S) is a second-generation histamine H₁-receptor antagonist characterized by its long-acting, selective antihistaminic activity and minimal sedative effects compared to first-generation antihistamines . Its chemical structure includes a phenothiazine backbone linked to a quinuclidinylmethyl group, contributing to its high affinity for H₁ receptors (pA₂ = 8.88) and moderate anticholinergic activity (pA₂ = 7.6 for muscarinic receptors) . This compound is primarily metabolized by hepatic cytochrome P450 2D6 (CYP2D6) into hydroxylated and S-oxidized metabolites, with a long elimination half-life (~45 hours) enabling once-daily dosing . Clinically, it is used for allergic rhinitis and chronic urticaria, with optimal efficacy when administered in the evening to counteract morning symptom peaks .
Propriétés
IUPAC Name |
10-(1-azabicyclo[2.2.2]octan-3-ylmethyl)phenothiazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2S/c1-3-7-19-17(5-1)22(18-6-2-4-8-20(18)23-19)14-16-13-21-11-9-15(16)10-12-21/h1-8,15-16H,9-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKDBMAJZXIPGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)CN3C4=CC=CC=C4SC5=CC=CC=C53 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
84992-84-7 (hydrochloride) | |
| Record name | Mequitazine [INN:BAN:DCF:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029216282 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8023262 | |
| Record name | Mequitazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Mequitazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015204 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>48.4 [ug/mL] (The mean of the results at pH 7.4), 4.01e-03 g/L | |
| Record name | SID56320321 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Mequitazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015204 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
29216-28-2 | |
| Record name | Mequitazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29216-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mequitazine [INN:BAN:DCF:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029216282 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mequitazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01071 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | mequitazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303612 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Mequitazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mequitazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.005 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MEQUITAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y463242LY2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Mequitazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015204 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
130.5 °C | |
| Record name | Mequitazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01071 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Mequitazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015204 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Méthodes De Préparation
Traditional Alkylation Method: Historical Context and Limitations
The earliest synthesis of mequitazine, as described in patents FR-2,034,605 and EP-089,860, involved the alkylation of phenothiazine with 3-chloromethyl quinuclidine (Formula 4). This method utilized sodium or potassium phenothiazinate salts, generated in situ using sodium amide (NaNH₂) or potassium tert-butoxide, in high-boiling solvents such as xylene or toluene.
Reaction Conditions and Mechanistic Insights
The reaction proceeds via nucleophilic substitution (SN2), where the phenothiazine anion attacks the electrophilic carbon of 3-chloromethyl quinuclidine. However, the use of sodium amide necessitates anhydrous conditions and generates gaseous ammonia, complicating large-scale production. Additionally, the chloride leaving group promotes elimination side reactions, yielding 3-methylene quinuclidine as a major by-product (15–20% yield loss).
Industrial Drawbacks
- Low Yield : Typical yields range from 45% to 55% due to competing elimination and polymerization side reactions.
- Toxic Solvents : Hexamethylphosphoramide (HMPT), a co-solvent used to enhance reactivity, is hepatotoxic and environmentally hazardous.
- Energy Intensity : Prolonged reflux (8–12 hours) at 140–150°C increases operational costs.
Improved Lithiation Method: A Paradigm Shift in Synthesis
Patent EP1037891B1 introduced a revolutionary approach using lithiated phenothiazine and 3-mesyloxymethyl quinuclidine (Formula 3), addressing the shortcomings of traditional methods.
Reaction Optimization and Mechanism
Lithiation of Phenothiazine : Phenothiazine is treated with butyllithium (2.5 M in hexane) in tetrahydrofuran (THF) at 0°C, forming a lithiated intermediate exclusively at the nitrogen atom (Equation 1):
$$
\text{Phenothiazine} + \text{BuLi} \rightarrow \text{Phenothiazine-Li}^+ + \text{BuH}
$$
This step ensures regioselective deprotonation, minimizing side reactions.Nucleophilic Substitution : The lithiated species reacts with 3-mesyloxymethyl quinuclidine mesylate (Formula 3) in THF/N-methylpyrrolidone (NMP) at 65°C for 2 hours (Equation 2):
$$
\text{Phenothiazine-Li}^+ + \text{Mesylate} \rightarrow \text{this compound} + \text{LiOMs}
$$
The mesylate leaving group (MsO⁻) reduces elimination, yielding <5% 3-methylene quinuclidine.
Industrial Advantages
- Yield : 87–90% after acid-base extraction and crystallization.
- Solvent Safety : THF and NMP replace xylene and HMPT, aligning with green chemistry principles.
- Scalability : Butyllithium’s commercial availability in stabilized formulations facilitates kilogram-scale production.
Table 1: Comparative Analysis of Traditional vs. Lithiation Methods
| Parameter | Traditional Method | Lithiation Method |
|---|---|---|
| Yield | 45–55% | 87–90% |
| Reaction Time | 8–12 hours | 2 hours |
| By-products | 15–20% elimination | <5% elimination |
| Solvent Toxicity | High (HMPT) | Low (THF/NMP) |
Palladium-Catalyzed Allylic Alkylation: A Modern Approach
Gonnot et al. (2009) developed a novel route using palladium catalysis to streamline this compound synthesis. This method employs sodium phenothiazinate and 1-aza-bicyclo[2.2.2]oct-2-en-3-ylmethyl acetate (Formula I) under mild conditions.
Mechanistic Overview
The reaction proceeds via a π-allylpalladium complex, where palladium(0) coordinates to the allylic acetate, facilitating nucleophilic attack by phenothiazinate (Equation 3):
$$
\text{Pd(0)} + \text{Allylic Acetate} \rightarrow \pi\text{-allyl-Pd} \xrightarrow{\text{Phenothiazinate}} \text{this compound} + \text{Pd(0)}
$$
This mechanism offers superior stereocontrol and avoids strong bases like butyllithium.
Enantioselective Synthesis of Levorotatory this compound
The therapeutic activity of this compound resides in its levorotatory isomer, necessitating enantioselective methods. Patent EP1037891B1 details a resolution strategy using chiral 3-hydroxymethyl quinuclidine precursors.
Key Steps
- Chiral Resolution : Racemic 3-hydroxymethyl quinuclidine is resolved via diastereomeric salt formation with (-)-dibenzoyl tartaric acid.
- Mesylation and Coupling : The resolved (-)-3-hydroxymethyl quinuclidine is mesylated and coupled with lithiated phenothiazine, yielding enantiomerically pure this compound ([α]D²⁵ = -32°, c = 1% in ethanol).
Comparative Evaluation of Synthetic Routes
Table 2: Synthesis Method Comparison
| Method | Yield | By-products | Cost | Scalability |
|---|---|---|---|---|
| Traditional Alkylation | 45–55% | High | Low | Limited |
| Lithiation | 87–90% | Low | Moderate | High |
| Palladium Catalysis | 75–80% | Minimal | High | Moderate |
| Enantioselective | 85–88% | Low | High | High |
Analyse Des Réactions Chimiques
Applications de la recherche scientifique
La méquitazine a un large éventail d'applications de recherche scientifique :
Chimie : Utilisée comme composé modèle dans des études sur la chimie de la phénothiazine et ses dérivés.
Biologie : Étudiée pour ses effets sur les récepteurs de l'histamine et son rôle potentiel dans la modulation des réponses immunitaires.
Médecine : Principalement utilisée comme antihistaminique pour le traitement des affections allergiques. Elle a également été étudiée pour ses effets anticholinergiques potentiels.
Industrie : Utilisée dans la formulation de produits pharmaceutiques pour le soulagement des allergies.
Mécanisme d'action
La méquitazine exerce ses effets en se liant aux sites des récepteurs H1 de l'histamine sur les cellules effectrices du tractus gastro-intestinal, des vaisseaux sanguins et des voies respiratoires. Cette liaison bloque l'action de l'histamine endogène, ce qui procure un soulagement temporaire des symptômes tels que les éternuements, les yeux larmoyants et qui démangent, et le nez qui coule. Le composé présente également une activité anticholinergique, qui contribue à ses effets thérapeutiques.
Applications De Recherche Scientifique
Pharmacological Properties
Mechanism of Action:
Mequitazine acts as a selective antagonist of the H1 histamine receptor. This selectivity contributes to its reduced sedative effects compared to traditional antihistamines. Additionally, this compound exhibits some affinity for muscarinic receptors, which may influence its side effect profile .
Sedative Effects:
Despite being classified as a non-sedative antihistamine, studies have shown that this compound can induce mild sedation and impair cognitive functions at higher doses. In a dose-ranging study, participants demonstrated increased standard deviation of lateral position (SDLP) during driving tests after administration of this compound, indicating a dose-dependent impairment in driving performance .
Clinical Applications
Allergic Conditions:
this compound is primarily prescribed for allergic rhinitis and urticaria. Its efficacy in alleviating symptoms such as sneezing, itching, and runny nose has been well-documented in clinical trials.
Photosensitivity Reactions:
There have been reported cases of photosensitivity reactions associated with this compound use. Two notable cases highlighted adverse dermatological effects following exposure to sunlight while on this compound therapy. This suggests that clinicians should monitor patients for potential photosensitivity when prescribing this medication .
Research Studies and Findings
Case Studies
-
Driving Performance Study:
A double-blind study evaluated the effects of this compound on driving performance among healthy volunteers. Results indicated that doses of 10 mg led to significant impairment in driving tasks compared to placebo, particularly affecting reaction times and attention . -
Photosensitivity Case Reports:
Two patients developed photosensitivity reactions after prolonged use of this compound for dermatological issues. Both cases involved significant skin reactions upon UV exposure, highlighting the need for awareness regarding this potential side effect .
Mécanisme D'action
Mequitazine exerts its effects by binding to histamine H1 receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract . This binding blocks the action of endogenous histamine, leading to temporary relief of symptoms such as sneezing, watery and itchy eyes, and runny nose. The compound also exhibits anticholinergic activity, which contributes to its therapeutic effects.
Comparaison Avec Des Composés Similaires
Sedation and CNS Effects
Mequitazine exhibits milder sedation compared to first-generation antihistamines like chlorpheniramine and dexchlorpheniramine, which significantly impair psychomotor performance and cause drowsiness . However, at higher doses (10 mg), this compound can induce mild driving impairment, comparable to second-generation agents like mizolastine and acrivastine, though tolerance develops after repeated dosing .
| Compound | Generation | Sedation Risk (Single Dose) | Driving Impairment | Tolerance Development |
|---|---|---|---|---|
| This compound | Second | Mild (dose-dependent) | Yes (mild) | Yes (after 8 days) |
| Chlorpheniramine | First | High | Severe | No |
| Cetirizine | Second | None | None | N/A |
| Mizolastine | Second | Mild | Yes (mild) | Yes |
Key Studies :
Pharmacokinetics and Metabolism
This compound’s prolonged half-life (~45 hours) contrasts with shorter-acting agents like fexofenadine (14 hours) and cetirizine (8 hours) . Its metabolism via CYP2D6 makes it susceptible to drug interactions (e.g., with quinidine or paroxetine ), whereas loratadine (metabolized by CYP3A4) and fexofenadine (minimal metabolism) have distinct interaction profiles .
| Compound | Half-Life (h) | Primary Metabolic Pathway | Drug Interaction Risk |
|---|---|---|---|
| This compound | 45 | CYP2D6 | High (CYP2D6 inhibitors) |
| Fexofenadine | 14 | Minimal (renal excretion) | Low |
| Cetirizine | 8 | CYP3A4 | Moderate |
| Loratadine | 8–28 | CYP3A4/2D6 | Moderate |
Key Findings :
Efficacy in Allergic Conditions
This compound’s chronotherapeutic advantage—evening dosing for morning symptom relief—is shared by few antihistamines. In a multicenter trial, evening administration reduced 24-hour symptom intensity by 60%, outperforming morning dosing . Azelastine and fexofenadine show comparable efficacy but lack similar chronotherapy studies .
Antimicrobial and Anti-Inflammatory Activity
This compound demonstrates bacteriostatic activity against Pseudomonas aeruginosa at high concentrations, a trait absent in most antihistamines except promethazine .
Activité Biologique
Mequitazine is a phenothiazine derivative and a second-generation antihistamine primarily used for allergic conditions. Its biological activity encompasses various pharmacological effects, including antihistaminic, sedative, and potential photosensitivity reactions. This article reviews the biological activity of this compound, highlighting research findings, case studies, and relevant data.
Pharmacological Profile
Antihistaminic Activity:
this compound acts as an antagonist to H1 histamine receptors, providing relief from allergic symptoms such as rhinitis and urticaria. It is classified as a non-sedative antihistamine; however, studies indicate that it possesses mild sedative properties comparable to first-generation antihistamines .
Sedation Effects:
In controlled studies, this compound demonstrated dose-dependent sedation effects. A study involving healthy volunteers showed that this compound (5 mg to 15 mg) significantly increased the standard deviation of lateral position (SDLP) during driving tests, indicating impaired psychomotor performance at higher doses . The findings suggest that while this compound is marketed as non-sedating, it can induce sedation similar to other second-generation antihistamines.
Case Studies on Adverse Effects
Photosensitivity Reactions:
Two notable cases reported this compound-induced photosensitivity. In the first case, a patient exhibited features of photoallergy after one month of treatment, including a strong positive photopatch test result. The second case involved persistent light reactions after prolonged use . These cases underscore the importance of monitoring patients for potential adverse effects associated with this compound.
Metabolic Pathways
Cytochrome P450 Enzyme Interaction:
this compound is metabolized primarily by the cytochrome P450 enzyme system, particularly CYP2D6. A study developed a radioiodine-labeled version of this compound to evaluate hepatic CYP2D activity in mice. The results indicated that CYP2D6 plays a significant role in the metabolism of this compound, which is crucial for understanding its pharmacokinetics and potential drug interactions .
Research Findings
Driving Performance Study:
A repeated-dose study assessed the effects of this compound on driving performance over eight days. Results indicated that this compound consistently impaired driving performance on both the first and eighth days of treatment when compared to placebo . This suggests that the sedative effects may persist with continued use.
Q & A
What analytical methods are recommended for quantifying Mequitazine in pharmacokinetic studies?
Basic
High-performance liquid chromatography (HPLC) with UV detection is widely used due to its specificity and reproducibility. For instance, spectrophotometric methods leveraging chemical reactions (e.g., oxidation with potassium iodate in acidic media) enable selective quantification of this compound in bulk or pharmaceutical formulations . Method validation should include linearity, precision, and recovery tests under controlled photostability conditions to account for potential degradation products.
How should researchers design experiments to assess the sedative potential of this compound?
Basic
Controlled human trials using standardized protocols, such as the highway driving test measuring the standard deviation of lateral position (SDLP), are critical. Dose escalation (e.g., 2.5–10 mg) with placebo controls and crossover designs can isolate dose-dependent effects. Subjective sedation scales and objective performance metrics (e.g., reaction time) should be combined to capture CNS impacts .
How can conflicting data on this compound’s central nervous system effects be reconciled?
Advanced
Discrepancies often arise from dosage thresholds and metabolite activity. For example, 10 mg doses increase SDLP by +1.59 cm (indicating impairment), whereas ≤5 mg show no effect . Advanced studies should incorporate pharmacokinetic-pharmacodynamic (PK-PD) modeling to link plasma concentrations of this compound and its active metabolites (e.g., nor-mequitazine) to observed effects. Confounding variables like alcohol co-administration must also be statistically controlled .
What methodologies are effective for identifying this compound’s metabolites in hepatic microsomal assays?
Advanced
Liquid chromatography–mass spectrometry (LC-MS) with high-resolution mass analyzers (e.g., Q-TOF) enables structural elucidation of hydroxylated and S-oxidized metabolites. Incubations with human liver microsomes, supplemented with CYP3A4 inhibitors (e.g., ketoconazole), can delineate metabolic pathways. Quantitative analysis requires stable isotope-labeled internal standards to correct for matrix effects .
What are the best practices for ensuring reproducibility in this compound stability studies?
Basic
Stress testing under accelerated photolysis conditions (e.g., UV light at 254 nm) should follow ICH guidelines. A validated colorimetric method using phenothiazine oxidation (e.g., with potassium iodate) can quantify intact this compound while distinguishing it from photodegradants like sulfoxide derivatives. Documentation of storage conditions (temperature, humidity) and batch-to-batch variability is essential .
How can researchers conduct a systematic review of this compound’s efficacy across heterogeneous study designs?
Advanced
Apply the PICO framework (Population, Intervention, Comparison, Outcome) to define inclusion criteria. Use tools like PRISMA for study selection and assess bias via the ROBINS-I tool for non-randomized studies. Meta-analyses should stratify by study type (e.g., cohort vs. case-control) and employ random-effects models to account for heterogeneity. Sensitivity analyses can resolve contradictions, such as variability in reported H1 receptor binding affinities .
What statistical approaches are appropriate for dose-response analysis in this compound pharmacodynamic studies?
Basic
Non-linear regression models (e.g., sigmoidal Emax) are suitable for estimating EC50 values. For receptor binding assays, calculate pA2 values using Schild plots to quantify antagonism potency. Pairwise comparisons (e.g., ANOVA with Tukey post hoc tests) can identify significant differences between doses, as seen in anticholinergic activity assays .
What experimental strategies validate the selectivity of this compound for H1 receptors over other targets?
Advanced
Competitive binding assays against related receptors (e.g., muscarinic acetylcholine receptors) using radiolabeled ligands (e.g., [³H]-mepyramine) quantify selectivity ratios. Functional assays in isolated tissues (e.g., guinea pig ileum for H1, rat duodenum for anticholinergic effects) with parallel control experiments (e.g., atropine for muscarinic blockade) are critical. Cross-reactivity thresholds should be defined using IC50 comparisons .
How to design a controlled study evaluating this compound’s anticholinergic effects?
Basic
Use isolated tissue preparations (e.g., rat duodenum) pre-treated with this compound and stimulated with acetylcholine. Dose-response curves before and after treatment quantify antagonism. Include positive controls (e.g., atropine) and normalize results to tissue weight or protein content. Statistical analysis should confirm parallelism in shifted curves to validate competitive antagonism .
How to apply FAIR principles when publishing this compound research data?
Advanced
Deposit raw datasets (e.g., HPLC chromatograms, spectral data) in repositories like Zenodo with DOIs and machine-readable metadata. Use standardized formats (e.g., mzML for mass spectrometry) and provide experimental protocols in Suppl. Materials . License data under CC-BY and cite primary literature to ensure traceability. Tools like ISA-Tab can structure metadata for reuse .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
